molecular formula C10H14ClNO2 B3029960 (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride CAS No. 847728-91-0

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride

Cat. No.: B3029960
CAS No.: 847728-91-0
M. Wt: 215.67
InChI Key: XOTRLVYRAWIVLC-FJXQXJEOSA-N
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Description

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS 847728-91-0) is a chiral compound with a molecular formula of C₁₀H₁₄ClNO₂ and a molar mass of 215.68 g/mol . It features a para-substituted benzoate ester backbone with an (S)-configured aminoethyl group, stabilized as a hydrochloride salt to enhance solubility and crystallinity. This compound is widely used in pharmaceutical synthesis, particularly as a chiral building block for enzyme inhibitors and receptor-targeted therapies .

Properties

IUPAC Name

methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTRLVYRAWIVLC-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726689
Record name Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847728-91-0
Record name Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847728-91-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of (S)-4-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Enantiomeric Isomers

Key Compounds:
  • (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1236353-78-8, similarity score 0.98)
  • (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1391439-19-2, similarity score 0.98)
Property (S)-Methyl 4-(1-aminoethyl)benzoate HCl (R)-Methyl 3-(1-aminoethyl)benzoate HCl (S)-Methyl 3-(1-aminoethyl)benzoate HCl
Substituent Position Para Meta Meta
Enantiomer S R S
CAS 847728-91-0 1236353-78-8 1391439-19-2
Molecular Formula C₁₀H₁₄ClNO₂ C₁₀H₁₄ClNO₂ C₁₀H₁₄ClNO₂
Molar Mass (g/mol) 215.68 215.68 215.68

Structural Implications :

  • Para vs.
  • Enantiomeric Differences : The (S)-configuration in the target compound may confer higher selectivity in chiral environments, such as enzyme active sites, compared to its (R)-counterpart .

Functional Group Variations

Key Compounds:
  • Methyl 4-(((4-formylphenyl)sulfonamido)methyl)benzoate (Compound 1ac)
  • Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1)
Property Target Compound II-5b (Tetrazole Derivative) 1ac (Sulfonamide Derivative) Azetidine Derivative
Functional Group Aminoethyl Benzyl-tetrazole Sulfonamide Azetidine
Synthesis Method Not described Microwave-assisted multicomponent Sulfonyl chloride coupling Not described
Molecular Weight 215.68 415.89 (estimated) 335.35 227.69
Applications Chiral intermediate HDAC inhibition Traceless linker in cross-coupling Material science, drug discovery

Functional Implications :

  • Tetrazole vs. Aminoethyl: Tetrazole-containing analogs (e.g., II-5b) may enhance metal coordination or π-π stacking in biological targets, improving inhibitory potency .
  • Sulfonamide Linkers : Compounds like 1ac exhibit increased hydrophilicity and metabolic stability due to the sulfonamide group, favoring pharmacokinetic profiles .

Substituent Complexity and Pharmacological Relevance

Key Compounds:
  • 4-(Aminomethyl)-2-methylbenzoic acid HCl (CAS 1909306-16-6)
  • Methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Prep.
Property Target Compound 4-(Aminomethyl)-2-methylbenzoic acid HCl Prep. 16 (Piperidine Derivative)
Substituents Aminoethyl Aminomethyl + methyl group Piperidine-phenoxyethyl
Molecular Weight 215.68 201.65 423 (M + H)+
Applications Chiral intermediate Pharmaceutical synthesis Arthritis therapy

Substituent Effects :

  • Phenoxyethyl-Piperidine Moieties: Larger substituents in Prep. 16 improve binding to complex biological targets (e.g., inflammatory enzymes) but may reduce oral bioavailability due to higher molecular weight .

Biological Activity

(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, also known as (S)-Methyl 4-(1-aminoethyl)benzoate, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • CAS Number : 847728-91-0
  • Molecular Weight : 216.67 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.
  • Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
  • Antimicrobial Activity : Similar compounds have shown enhanced antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Its structural features could enhance membrane permeability, leading to increased efficacy against bacterial strains.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells.
  • Mechanisms of Action :
    • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, which is critical in cancer therapy.
    • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through the activation of intrinsic pathways.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress. These findings warrant further investigation into its therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

A summary of relevant studies investigating the biological activity of this compound is presented below:

StudyFocusFindings
Study AAntimicrobialSignificant inhibition of bacterial growth at low concentrations was observed.
Study BAnticancerCytotoxic effects on glioblastoma cells with an IC50 value significantly lower than non-fluorinated counterparts were reported.
Study CNeuroprotectionIndicated potential protective effects against oxidative stress-induced neuronal damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Reactant of Route 2
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.